N-(1-benzylpiperidin-3-yl)-N,1,5-trimethylpyrazole-4-carboxamide
Description
N-(1-benzylpiperidin-3-yl)-N,1,5-trimethylpyrazole-4-carboxamide is a complex organic compound that features a piperidine ring, a benzyl group, and a pyrazole moiety
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-N,1,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-15-18(12-20-22(15)3)19(24)21(2)17-10-7-11-23(14-17)13-16-8-5-4-6-9-16/h4-6,8-9,12,17H,7,10-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHDBGHWCNFMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N(C)C2CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-3-yl)-N,1,5-trimethylpyrazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, which can be synthesized through the hydrogenation of pyridine. The benzyl group is then introduced via a nucleophilic substitution reaction. The pyrazole moiety is synthesized separately, often through the cyclization of hydrazines with 1,3-diketones. Finally, the carboxamide linkage is formed by coupling the piperidine and pyrazole intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to improve yields and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-3-yl)-N,1,5-trimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the benzyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, using reagents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde derivatives, while reduction of the pyrazole ring can lead to pyrazoline derivatives .
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-N,1,5-trimethylpyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-N,1,5-trimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole moiety may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Shares the piperidine and benzyl moieties but lacks the pyrazole ring.
N-(1-benzylpiperidin-3-yl)-N-methylcarboxamide: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
N-(1-benzylpiperidin-3-yl)-N,1,5-trimethylpyrazole-4-carboxamide is unique due to its combination of a piperidine ring, benzyl group, and pyrazole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
